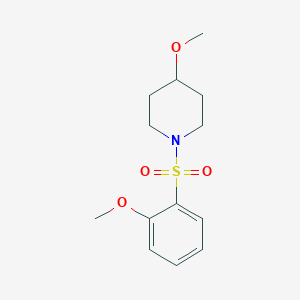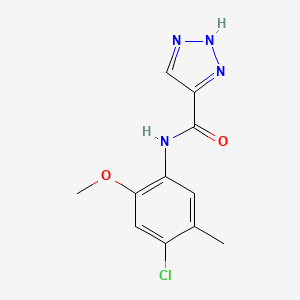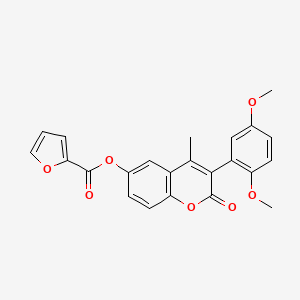![molecular formula C23H19NO4 B6583312 3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)amino]-4H-chromen-4-one CAS No. 859671-58-2](/img/structure/B6583312.png)
3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)amino]-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)amino]-4H-chromen-4-one, also known as MMPAC, is a novel chromenone that has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. MMPAC has been found to possess a variety of biological activities including anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, MMPAC has been investigated for its ability to modulate the activity of several enzymes, including cytochrome P450 enzymes, and its potential to act as a prodrug for the delivery of drugs to target sites in the body.
Applications De Recherche Scientifique
Anticancer Activity
Research has shown that chromenone derivatives, including 3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)amino]-4H-chromen-4-one, exhibit significant anticancer properties. These compounds can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and interfere with various signaling pathways critical for cancer cell survival and growth . This makes them promising candidates for the development of new anticancer drugs.
Antioxidant Properties
This compound has been studied for its antioxidant activity, which involves scavenging free radicals and reducing oxidative stress. Oxidative stress is linked to various chronic diseases, including cardiovascular diseases and neurodegenerative disorders. The antioxidant properties of this chromenone derivative can potentially be harnessed to develop therapeutic agents aimed at mitigating oxidative damage .
Anti-inflammatory Effects
Inflammation is a key factor in many diseases, including arthritis, asthma, and inflammatory bowel disease. 3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)amino]-4H-chromen-4-one has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This makes it a potential candidate for the treatment of inflammatory conditions .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against a range of bacterial and fungal pathogens. This includes activity against antibiotic-resistant strains, which is particularly important given the growing issue of antimicrobial resistance. Research in this area focuses on developing new antimicrobial agents to combat infections that are difficult to treat with existing antibiotics .
Photoprotective Applications
Exposure to ultraviolet (UV) radiation can cause skin damage and increase the risk of skin cancer. Chromenone derivatives have been studied for their photoprotective properties, which involve absorbing UV radiation and preventing UV-induced damage to skin cells. This application is particularly relevant for the development of sunscreens and other protective skincare products.
Research on anticancer properties of chromenone derivatives. Studies on antioxidant activity of chromenone compounds. Investigations into anti-inflammatory effects of chromenone derivatives. Research on antimicrobial properties of chromenone compounds. : Studies on neuroprotective effects of chromenone derivatives. : Research on cardioprotective benefits of chromenone compounds. : Investigations into antidiabetic potential of chromenone derivatives. : Studies on photoprotective applications of chromenone compounds.
Propriétés
IUPAC Name |
7-(3-methoxyanilino)-3-(2-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-26-17-7-5-6-15(12-17)24-16-10-11-19-22(13-16)28-14-20(23(19)25)18-8-3-4-9-21(18)27-2/h3-14,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBQEZPCJUNFBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-7-((3-methoxyphenyl)amino)-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6583234.png)
![N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B6583242.png)

![N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B6583256.png)


![3-cyano-N-cyclopropyl-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6583280.png)
![2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6583282.png)
![1-(2,3-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B6583294.png)
![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6583305.png)

![N-[1-(2-methoxyethyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B6583326.png)
![2,4-dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide](/img/structure/B6583332.png)